Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Sourcing a non-certified ester analog or in-house synthesized material compromises nilotinib impurity method specificity and regulatory submission traceability. This compound is the sole EP-designated Nilotinib Impurity G-a certified reference standard mandated by European Pharmacopoeia compendial procedures. Its distinct retention, LogP (3.45), sharp melting point (148-150 °C), and characteristic MS fragmentation ensure unambiguous HPLC-MS identification. Procure to secure: (i) guaranteed purity ≥95% with full COA (NMR, HPLC, MS) for ANDA/DMF filing; (ii) validated system suitability for QC release and forced degradation studies under ICH guidelines; and (iii) a masked methyl ester handle enabling selective hydrolysis/amidation for benzamide-type kinase inhibitor library synthesis (scaffold yields PDGFRα IC50 132 nM, S(10)=0.02).

Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
CAS No. 917392-54-2
Cat. No. B1318655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
CAS917392-54-2
Molecular FormulaC18H16N4O2
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)NC2=NC=CC(=N2)C3=CN=CC=C3
InChIInChI=1S/C18H16N4O2/c1-12-5-6-13(17(23)24-2)10-16(12)22-18-20-9-7-15(21-18)14-4-3-8-19-11-14/h3-11H,1-2H3,(H,20,21,22)
InChIKeyBECBKQYLJDEVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 917392-54-2) – Structural Identity and Procurement Profile


Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 917392-54-2) is a benzoate ester bearing a 4-(pyridin-3-yl)pyrimidin-2-yl amino pharmacophore, registered as Nilotinib EP Impurity G [1]. It serves dual roles: a critical reference standard for analytical quality control of the tyrosine kinase inhibitor nilotinib under European Pharmacopoeia guidelines, and a versatile synthetic intermediate for generating differentiated benzamide-type kinase inhibitor libraries [2]. Its physicochemical properties—including a melting point of 148–150 °C and a LogP of 3.45—are well-characterized, facilitating reliable procurement for pharmaceutical R&D .

Why Generic Substitution Fails: Regulatory, Physicochemical, and Application Specificity of Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate


Substitution with closely related analogs (e.g., free acid or ethyl ester) is not functionally equivalent due to a triple barrier: (i) the compound’s unique regulatory designation as EP Impurity G mandates its use in compendial analytical procedures ; (ii) its distinct chromatographic retention and physicochemical profile—melting point, LogP, and characteristic fragmentation—are essential for HPLC-MS method specificity ; and (iii) the methyl ester serves as a specific masked functional handle for selective synthetic transformations, unlike the free acid or tert-butyl ester. These factors collectively preclude simple interchange in regulated quality control or synthetic workflows.

Quantitative Differentiation Evidence for Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate Against Closest Analogs


Regulatory Designation and Purity as a Compendial Reference Standard vs. Ethyl Ester and Free Acid Analogs

The target compound is explicitly designated as Nilotinib EP Impurity G under the European Pharmacopoeia and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, validation, and quality control [1]. Suppliers report a purity of >95% (HPLC) with accompanying COA (including NMR, MS, HPLC) as a standard [2]. In contrast, the ethyl ester analog (CAS 641569-97-3) and the free acid (CAS 641569-94-0), while also used as intermediates, lack this specific EP impurity designation and are not systematically supplied with the same compendial reference standard documentation.

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Physical Property Profile: Melting Point and Lipophilicity Comparison vs. Free Acid

The target methyl ester exhibits a melting point of 148–150 °C, indicative of a crystalline solid amenable to standard solid-state characterization . The free acid analog (CAS 641569-94-0) decomposes at >257 °C, making its melting behavior less suitable for certain thermal analyses . The LogP of the target compound is 3.45, compared to a predicted LogP of ~1.2 for the free acid, demonstrating substantially higher lipophilicity that affects chromatographic retention and potential permeability [1].

Physicochemical Profiling Preformulation Solubility

Synthetic Intermediate Utility: Methyl Ester as a Differentiated Building Block Relative to tert-Butyl and Ethyl Esters for Targeted Kinase Inhibitor Libraries

The methyl ester moiety has been employed as a key intermediate for the synthesis of highly selective kinase inhibitors. In the discovery of CHMFL-PDGFR-159, a derivative bearing the same aminopyrimidine core but with a substituted benzamide group showed an IC50 of 132 nM against PDGFRα kinase and an S score (10) = 0.02 at 1 μM among 468 kinases/mutants [1]. The target compound itself is reported to inhibit B-Raf (BRAF) kinase, an activity not shared by the tert-butyl ester analog, which is primarily referenced as an intermediate [2].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

High-Impact Application Scenarios for Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate Based on Verified Differentiation Evidence


Nilotinib ANDA Quality Control and Method Validation Using a Designated EP Impurity G Reference Standard

As the sole EP-designated Impurity G, this methyl ester is indispensable for HPLC method development, system suitability testing, and QC release of nilotinib drug substance and product [1]. Its guaranteed purity (>95%) and comprehensive characterization data (COA: NMR, MS, HPLC) enable regulatory submission with full traceability, a requirement not met by in-house synthesized or generic ester samples .

Preformulation and Solid-State Characterization Leveraging the Well-Defined Melting Point and Crystallinity

With a sharp melting point of 148–150 °C, the target compound serves as a model system for thermal analysis (DSC, TGA) and crystallinity assessment in early pharmaceutical development [1]. Its predictable solid-state behavior contrasts with the ill-defined decomposition of the free acid analog, enabling robust formulation studies .

Medicinal Chemistry: A Functional Intermediate for Generating Highly Selective Kinase Inhibitors

The methyl ester group provides a stable, masked carboxylic acid handle that can be selectively hydrolyzed or amidated after coupling reactions, facilitating the synthesis of benzamide-based kinase inhibitors [1]. The core structure has yielded a compound (CHMFL-PDGFR-159) with a PDGFRα IC50 of 132 nM and exceptional kinome selectivity (S score(10) = 0.02), demonstrating the scaffold's potential for targeted therapy development .

Pharmacopoeial Impurity Profiling and Degradation Pathway Studies in Nilotinib Manufacturing

The compound is identified as a relevant byproduct in both the synthetic route and degradation pathways of nilotinib, necessitating its rigorous monitoring [1]. Procurement of the certified reference standard ensures accurate quantification and identification during forced degradation studies, enabling the establishment of impurity limits in alignment with ICH guidelines .

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